molecular formula C6H3ClN2S B1584262 5-Chloro-2,1,3-benzothiadiazole CAS No. 2207-32-1

5-Chloro-2,1,3-benzothiadiazole

Cat. No.: B1584262
CAS No.: 2207-32-1
M. Wt: 170.62 g/mol
InChI Key: VRNJWKISMWDTAY-UHFFFAOYSA-N
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Description

5-Chloro-2,1,3-benzothiadiazole is a heterocyclic aromatic compound that consists of a benzene ring fused to a thiadiazole ring with a chlorine atom at the 5-position. This compound is known for its electron-withdrawing properties and is used in various chemical and industrial applications .

Preparation Methods

5-Chloro-2,1,3-benzothiadiazole can be synthesized through several methods. One common synthetic route involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine. This reaction yields 2,1,3-benzothiadiazole, which can then be chlorinated to produce this compound . The reaction conditions typically involve heating the reactants under reflux and then purifying the product through recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

5-Chloro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions include various substituted benzothiadiazoles and extended π-conjugated systems .

Scientific Research Applications

5-Chloro-2,1,3-benzothiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2,1,3-benzothiadiazole involves its electron-withdrawing properties, which make it a versatile reagent in various chemical reactions. In biological systems, its activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

5-Chloro-2,1,3-benzothiadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and reactivity, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

5-chloro-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNJWKISMWDTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176560
Record name 5-Chloro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2207-32-1
Record name 5-Chloro-2,1,3-benzothiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2207-32-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139785
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture was prepared by mixing 4.0 g (28 mmol) of 4-chloro-o-phenylenediamine, 14 mL of thionyl chloride and 0.62 mL of concentrated sulfuric acid and was refluxed for one hour. This mixture was cooled and then poured onto ice, and a resultant precipitate was filtered and collected. This precipitate was washed with water till the waste water became neutral and then thoroughly dried to yield 4.6 g of 5-chloro-2,1,3-benzothiadiazole as a crude product (melting point, 50 to 54° C.; yield, 96%). This crude product was vacuum-distilled to yield a pure product of 5-chloro-2,1,3-benzothiadiazole (melting point, 54° C.; yield, 85%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What are the known impurities found in the synthesis of Tizanidine Hydrochloride that involve 5-Chloro-2,1,3-benzothiadiazole?

A1: Research has identified several impurities present during the synthesis of Tizanidine Hydrochloride. Among them, several involve this compound, a key starting material for the drug. These impurities include:

  • Impurity B: N-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea []
  • Impurity D: S-methyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-isothiouronium iodide []
  • Impurity E: 4-amino-5-chloro-2,1,3-benzothiadiazole []
  • Impurity F: N,N-bis(5-chloro-2,1,3-benzothiadiazol-4-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)guanidine []

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